

Synthesis of N-methyl-N-phenylpropanamide from N-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methyl-N-phenylpropanamide*

Cat. No.: *B186507*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **N-methyl-N-phenylpropanamide**, a tertiary amide with potential applications in organic synthesis and drug development. The primary synthetic route detailed is the N-acylation of N-methylaniline with propanoyl chloride. This method, a variation of the Schotten-Baumann reaction, is a robust and widely applicable procedure for the formation of amide bonds. These notes include a comprehensive reaction scheme, detailed experimental procedures for synthesis and purification, and characterization data.

Introduction

N-methyl-N-phenylpropanamide is a chemical intermediate whose structure is amenable to further functionalization, making it a valuable building block in the synthesis of more complex molecules. The preparation of tertiary amides, such as **N-methyl-N-phenylpropanamide**, is a fundamental transformation in organic chemistry. The protocol described herein utilizes the nucleophilic character of the secondary amine, N-methylaniline, which attacks the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Chemical Properties and Data

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol
IUPAC Name	N-methyl-N-phenylpropanamide
CAS Number	5827-78-1
Appearance	Expected to be an oil or low-melting solid
Boiling Point	245.4 °C at 760 mmHg
Density	1.035 g/cm ³
Melting Point	57-57.5 °C

Spectroscopic and Analytical Data

Technique	Data
¹ H NMR	Expected chemical shifts (δ) in ppm include signals for the aromatic protons of the phenyl group (multiplet, ~7.1-7.4 ppm), the N-methyl group (singlet, ~3.0-3.5 ppm), the methylene protons of the propanoyl group (quartet), and the methyl protons of the propanoyl group (triplet).
¹³ C NMR	Expected chemical shifts (δ) in ppm include a signal for the carbonyl carbon (~172.8 ppm for a similar amide), signals for the aromatic carbons (in the range of 126-141 ppm), and signals for the aliphatic carbons of the N-methyl and propanoyl groups at lower chemical shifts. [1]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show a strong absorption band for the C=O stretch of the tertiary amide, typically in the range of 1630-1680 cm^{-1} . The absence of an N-H stretching vibration band around 3300 cm^{-1} is indicative of a tertiary amide. [1]
Mass Spectrometry (MS)	The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) is expected at $m/z = 163.22$.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-N-phenylpropanamide via N-Acylation with Propanoyl Chloride

This protocol outlines the synthesis of **N-methyl-N-phenylpropanamide** from N-methylaniline and propanoyl chloride using a non-nucleophilic base.

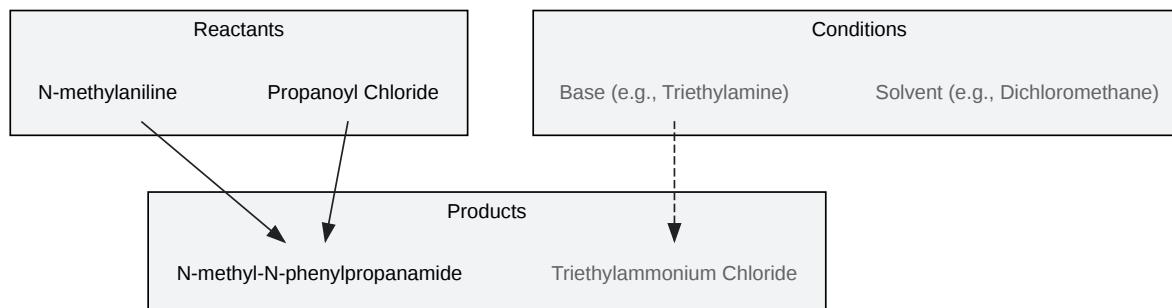
Materials:

- N-methylaniline
- Propanoyl chloride
- Triethylamine (Et_3N) or Pyridine
- Anhydrous dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

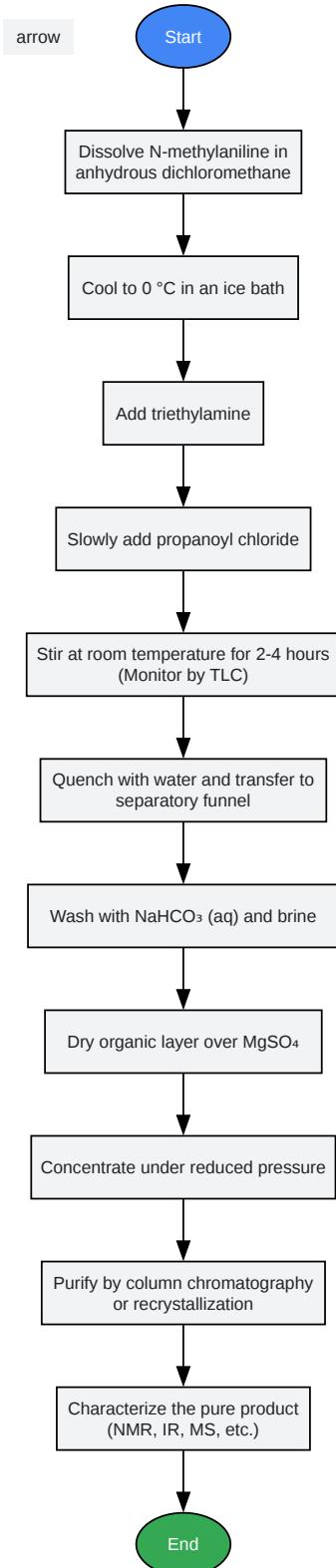
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:


- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Cool the solution in an ice bath to 0 °C and add triethylamine (1.2 equivalents) dropwise with stirring.
- Addition of Acylating Agent: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **N-methyl-N-phenylpropanamide**. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether) can be employed if the product is a solid.[2]

Expected Yield:


While a specific yield for this reaction is not widely reported, similar N-acylation reactions typically provide good to excellent yields, often in the range of 46% to 94%. [2]

Visualizations

Reaction Scheme for the Synthesis of N-methyl-N-phenylpropanamide

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of N-methyl-N-phenylpropanamide from N-methylaniline: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186507#preparation-of-n-methyl-n-phenylpropanamide-using-n-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com